Benzylethanolamine

Description

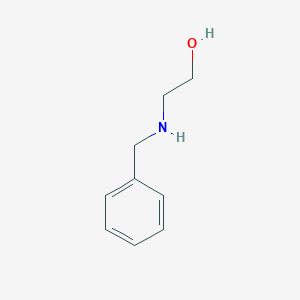

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOWJUQPMKCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58576-72-0 (hydrochloride) | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044356 | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000372 [mmHg] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-63-2 | |

| Record name | Benzylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48121MS9JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Benzylethanolamine and Its Derivatives

Established Synthetic Pathways to N-Benzylethanolamine

N-Benzylethanolamine can be synthesized through several methods, primarily involving the reaction of an amine with either a carbonyl compound or an alkyl halide.

Synthesis from Benzaldehyde (B42025) and Monoethanolamine

A notable method for synthesizing N-Benzylethanolamine is through the reaction of benzaldehyde with monoethanolamine. One reported approach involves charging a high-pressure reaction vessel with benzaldehyde, ethanolamine (B43304), an alkali such as anhydrous potassium carbonate, methanol (B129727) as a solvent, and a Palladium on carbon (Pd/C) catalyst. guidechem.com The reaction is conducted under hydrogen pressure at an elevated temperature. guidechem.com Following the reaction, the catalyst is filtered out, and the solvent is removed via distillation. The final product, N-Benzylethanolamine, is then purified by vacuum distillation, affording a colorless liquid with high purity and yield. guidechem.com

Another classical method involves the reaction of benzyl (B1604629) chloride with an excess of ethanolamine. guidechem.com The reaction is typically carried out by slowly adding benzyl chloride to ethanolamine at a controlled temperature, followed by a period of heating to ensure the reaction goes to completion. guidechem.comgoogle.com Excess ethanolamine is then removed by vacuum distillation. guidechem.com The work-up involves adding a sodium hydroxide (B78521) solution, followed by extraction with an organic solvent like ethyl acetate (B1210297). guidechem.com The final product is obtained by distillation under reduced pressure. guidechem.comgoogle.com This method, however, can lead to the formation of secondary amine byproducts. guidechem.com A variation of this method uses a solid phase strong base as both a catalyst and an acid scavenger, which simplifies the purification process and improves the yield. google.com

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of N-Benzylethanolamine synthesis, this involves the reaction of benzaldehyde and monoethanolamine to first form an intermediate imine (or more accurately, an oxazolidine (B1195125) that is in equilibrium with the imine), which is then reduced in situ to the final amine product.

A specific protocol for the reductive amination of benzaldehyde with ethanolamine utilizes a Pd/C catalyst under a hydrogen atmosphere. guidechem.com The reaction is carried out in a high-pressure vessel with methanol as the solvent and an alkali present. guidechem.com The process is run for several hours at a specific temperature and pressure to ensure complete conversion. guidechem.com This one-pot synthesis is efficient, with reported yields as high as 93.3% and purity of 96.8%. guidechem.com

General principles of reductive amination support this approach, where various reducing agents can be employed. While hydrogen with a metal catalyst is common, other agents like sodium borohydride (B1222165) and its derivatives (e.g., sodium triacetoxyborohydride) are also widely used for their selectivity and mild reaction conditions. The process typically involves mixing the aldehyde and amine, allowing for the formation of the imine intermediate, followed by the introduction of the reducing agent.

Synthesis of N-Benzylethanolamine-Derived Ionic Liquids

Ionic liquids (ILs) are salts with low melting points, and those derived from N-Benzylethanolamine have been explored for various applications.

Preparation of N-Benzylethanolammonium Salts

A series of N-Benzylethanolammonium (BEA) salts have been synthesized by reacting N-Benzylethanolamine with various carboxylic acids. mdpi.com These reactions are typically straightforward acid-base reactions. In a general procedure, a solution of the carboxylic acid in a solvent like methanol is added dropwise to a solution of N-Benzylethanolamine. mdpi.com The mixture is then heated at reflux for a couple of hours. mdpi.com After the reaction is complete, the solvent is evaporated under reduced pressure to yield the N-Benzylethanolammonium salt, often as a powder or a viscous oily liquid. mdpi.com The products are then washed with a solvent like diethyl ether and dried. mdpi.com

This method has been used to prepare a range of BEA salts with different carboxylate anions. mdpi.com The molar ratio of N-Benzylethanolamine to the carboxylic acid can be varied to produce different salt compositions. mdpi.com The synthesized salts have been characterized using techniques such as NMR and IR spectroscopy, as well as elemental and thermal analysis. mdpi.com Many of these salts are classified as protic ionic liquids (melting point < 100 °C) or protic molten salts (melting point < 200 °C). mdpi.com

| BEA Salt | Carboxylic Acid Reactant | Molar Ratio (BEA:Acid) | Physical State | Yield (%) |

|---|---|---|---|---|

| BEA Benzoate | Benzoic Acid | 1:1 | Powder | 87 |

Design and Synthesis of Hydrophobic N-Benzylethanolamine-Based Ionic Liquids

The synthesis of hydrophobic ionic liquids often involves pairing a suitable cation with a hydrophobic anion. While specific examples for N-Benzylethanolamine are not extensively detailed in the provided search results, general strategies can be applied. To render N-Benzylethanolammonium-based ILs hydrophobic, the hydrophilic carboxylate anions used in the salts described above would be replaced with large, non-coordinating, and often fluorinated anions.

Common hydrophobic anions used in ionic liquid synthesis include bis(trifluoromethylsulfonyl)imide (NTf₂⁻), hexafluorophosphate (B91526) (PF₆⁻), and tetrafluoroborate (B81430) (BF₄⁻). A potential synthetic route would involve a metathesis reaction. First, an N-Benzylethanolammonium halide salt (e.g., N-Benzylethanolammonium bromide) would be synthesized. This could be achieved by reacting N-Benzylethanolamine with benzyl bromide. Subsequently, this hydrophilic salt would be reacted with a salt containing the desired hydrophobic anion, such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂). In a suitable solvent system, the insoluble inorganic halide salt (e.g., LiBr) would precipitate, leaving the desired hydrophobic ionic liquid in solution, which can then be purified. The choice of solvent is crucial to facilitate the separation of the product from the inorganic salt byproduct.

Derivatization Strategies for N-Benzylethanolamine

N-Benzylethanolamine possesses two reactive sites: a secondary amine and a primary alcohol. Both functional groups can be targeted for derivatization to modify the molecule's properties.

The hydroxyl group can undergo reactions typical of alcohols. For instance, silylation is a common derivatization technique used to increase volatility for gas chromatography analysis. osti.gov This involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form an O-silylated product. osti.gov

The secondary amine can be acylated by reaction with acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org For example, the reaction of an amine with an acyl chloride like ethanoyl chloride is vigorous and results in the formation of an N-substituted amide and the hydrochloride salt of the amine. chemguide.co.uk The reaction with an acid anhydride (B1165640) is typically less vigorous and may require heating, producing an amide and a carboxylic acid as a byproduct, which then reacts with excess amine to form a salt. libretexts.org

A specific derivatization of N-Benzylethanolamine has been reported where it is reacted with 2-chloroacrylonitrile (B132963) in toluene. The reaction proceeds for several hours at room temperature. Following this, a strong base like potassium tert-butoxide is added at low temperature to effect further transformation, leading to the synthesis of 4-Benzyl-morpholine-2-carboxylic acid hydrochloride after workup and cyclization.

| Functional Group Targeted | Reagent Type | Example Reagent | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Silylating Agent | BSTFA / MTBSTFA osti.gov | O-Silyl Ether |

| Amino (-NH) | Acyl Chloride | Ethanoyl Chloride chemguide.co.uk | N-Substituted Amide |

| Amino (-NH) | Acid Anhydride | Ethanoic Anhydride libretexts.org | N-Substituted Amide |

| Amino (-NH) and Hydroxyl (-OH) | α,β-Unsaturated Nitrile | 2-Chloroacrylonitrile | Cyclized Morpholine (B109124) Derivative |

Benzylation of N,N-Substituted Ethanolamines

The benzylation of the hydroxyl group in N,N-disubstituted ethanolamines is a key derivatization technique, often employed to enhance the analytical characteristics of these molecules for methods such as Gas Chromatography-Mass Spectrometry (GC-MS). osti.gov This transformation provides derivatives that are less prone to hydrolysis under moderately basic conditions compared to their silylated or acylated counterparts. osti.gov

A general and practical laboratory procedure for this benzylation involves the reaction of an N,N-substituted ethanolamine with a benzylating agent in the presence of a base. osti.gov In one common method, the ethanolamine is dissolved in an anhydrous solvent like dimethylformamide (DMF) and deprotonated with sodium hydride to form an alkoxide. This intermediate is then treated with benzyl bromide, and the reaction mixture is heated to yield the O-benzylated product. osti.gov

An alternative approach involves heating the N,N-substituted ethanolamine with benzyl bromide and sodium carbonate in a solvent such as dichloromethane (B109758). osti.gov These methods are efficient for preparing analytical standards and derivatives of ethanolamines related to chemical warfare agents. osti.gov

Table 1: General Conditions for Benzylation of N,N-Substituted Ethanolamines

| Reagents | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzyl bromide | Anhydrous DMF | Sodium Hydride (60% suspension) | 55 °C | 2 hours | 74% (for N,N-dimethyl-O-benzylethanolamine) osti.gov |

| Benzyl bromide | Anhydrous Dichloromethane | Sodium Carbonate | 55 °C | 2 hours | Not specified osti.gov |

Formation of N-Nitroso Benzylethanolamine

N-Benzylethanolamine, as a secondary amine, can undergo N-nitrosation to form 2-(N-nitroso-N-benzylamino)ethanol. This reaction is a characteristic transformation for secondary amines and involves the introduction of a nitroso (-N=O) group onto the nitrogen atom. nih.govnih.gov

The formation of N-nitroso compounds is typically achieved by treating the secondary amine with a nitrosating agent. A conventional method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution. lookchem.com The acidic conditions generate nitrous acid (HNO₂), which is the active nitrosating species. Kinetic studies have shown that the risk of N-nitrosamine formation in aqueous solutions becomes more significant at a pH below 6. usp.org

Alternative, non-aqueous, and acid-free methods have also been developed. One such efficient methodology utilizes tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. rsc.org This approach is notable for its mildness, broad substrate applicability, and high yields, even tolerating acid-labile protecting groups. rsc.org Other reported conditions for the synthesis of 2-(N-nitroso-N-benzylamino)ethanol include the use of nitrosyl chloride in dichloromethane with triethylamine. lookchem.com

Multicomponent Mannich-Type Reactions Involving N-Benzylethanolamine

N-Benzylethanolamine is a suitable amine component for Mannich-type reactions, which are powerful multicomponent reactions (MCRs) for the formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds and their derivatives. researchgate.netnih.gov The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon nucleophile by formaldehyde (B43269) and a primary or secondary amine. nih.gov

In this context, N-benzylethanolamine (a secondary amine) would react with an aldehyde (often non-enolizable, like formaldehyde or an aromatic aldehyde) to form a key intermediate, the Eskenmoser salt precursor or a related iminium ion. nih.gov This electrophilic iminium species is then attacked by a nucleophile, such as an enol, an enolate, or an electron-rich aromatic ring, to yield the final Mannich base. researchgate.netnih.gov These reactions provide a straightforward and atom-economical route to complex molecules and densely substituted benzylic amines. researchgate.net The Petasis (borono-Mannich) reaction is a notable variation that uses boronic acids as the nucleophilic component, reacting with an amine and a carbonyl compound to produce allylic or other substituted amines. nih.gov

Synthesis of N-Benzylethanolamine-Containing Heterocycles

N-Benzylethanolamine serves as a crucial building block in the synthesis of various heterocyclic compounds with significant biological activities. chemicalbook.com

In medicinal chemistry, N-benzylethanolamine is utilized in the synthesis of complex imidazole (B134444) derivatives that function as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, which are investigated for the treatment of migraine. chemicalbook.comnih.govnih.gov In the development of these antagonists, imidazole moieties are often introduced as bioisosteric replacements for amide bonds found in earlier lead compounds. nih.gov The synthesis of these therapeutic candidates involves multi-step pathways where the N-benzylethanolamine fragment is incorporated to build the required molecular scaffold. nih.gov For example, synthetic strategies for 1,2,4-trisubstituted imidazoles can involve the reaction of benzyl amines with other precursors, such as vinyl azides, to construct the core imidazole ring. mdpi.com

N-Benzylethanolamine is also an important intermediate in the preparation of benzofused hydroxamic acids. chemicalbook.com These structures serve as valuable fragments in the design of Histone Deacetylase (HDAC) inhibitors, a class of compounds explored for cancer therapy. chemicalbook.comnih.gov The synthesis of these target molecules is a multi-step process. N-Benzylethanolamine is used to construct a larger molecular framework which is subsequently functionalized to include a benzofused ring system (like a benzofuran (B130515) or benzothiophene). nih.gov The final step in forming the hydroxamic acid typically involves the conversion of a precursor functional group, most commonly an ester, into the N-hydroxyamide moiety. beilstein-journals.org This is generally achieved by reaction with hydroxylamine, often in the presence of a base like potassium hydroxide or sodium methoxide. beilstein-journals.org

N-Cycloalkylation reactions involving N-benzylethanolamine lead to the formation of N-benzyl substituted heterocyclic systems. These transformations can occur via intramolecular or intermolecular pathways.

An example of an intramolecular cyclization is the acid-catalyzed dehydration of N-benzylethanolamine to form an N-benzyl aziridine (B145994) intermediate, which is a key step in the synthesis of certain target products like cyclic vinyl tetramine. google.com Another possibility is the formation of a 2-phenyl-1,3-oxazolidine ring through condensation between the amine and hydroxyl groups, though this is often a reversible process. A more general and irreversible method for N-cycloalkylation is the intermolecular reaction of N-benzylethanolamine with bifunctional alkylating agents, such as dihaloalkanes (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane). This reaction, proceeding via sequential N-alkylation, results in the formation of N-benzyl substituted saturated heterocycles like N-benzylpyrrolidine or N-benzylpiperidine, which retain the ethanol (B145695) side chain or can be derived from precursors where it has been modified.

Synthesis of N,N'-Dibenzylpiperazine from N-Benzylethanolamine

The direct synthesis of N,N'-dibenzylpiperazine from N-benzylethanolamine through a direct dimerization and cyclization reaction is not a widely documented process in scientific literature. This transformation would necessitate the intermolecular condensation of two molecules of N-benzylethanolamine, coupled with the elimination of two molecules of water. Typically, the formation of a piperazine (B1678402) ring from an ethanolamine derivative would involve a multi-step synthetic sequence.

Alternative established methods for the synthesis of N,N'-disubstituted piperazines usually commence from piperazine itself, which is then dialkylated. For instance, N-benzyl piperazine can be prepared by reacting piperazine with a halogenated benzyl compound. This highlights that the construction of the piperazine core is often accomplished prior to the introduction of the benzyl substituents, rather than by building the ring from two N-benzylethanolamine units.

Morpholine Scaffold Synthesis Utilizing N-Benzylethanolamine

N-Benzylethanolamine is a valuable precursor for the synthesis of various morpholine scaffolds, which are significant heterocyclic motifs in medicinal chemistry. The inherent structure of N-benzylethanolamine, containing both a secondary amine and a primary alcohol, allows for intramolecular cyclization strategies to form the morpholine ring.

One notable application of N-benzylethanolamine is in the synthesis of 4-benzyl-morpholine-2-carboxylic acid hydrochloride. In a documented procedure, N-benzylethanolamine is reacted with 2-chloroacrylonitrile in toluene. The resulting intermediate undergoes an intramolecular cyclization upon treatment with a strong base, potassium tert-butoxide, at low temperatures. Subsequent workup and hydrolysis with hydrochloric acid afford the desired morpholine derivative.

A detailed representation of this synthetic approach is presented below:

Table 1: Synthesis of 4-Benzyl-morpholine-2-carboxylic acid hydrochloride from N-Benzylethanolamine

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | N-Benzylethanolamine, 2-chloroacrylonitrile | Toluene | Room temperature, 16 h | Intermediate adduct | - |

| 2 | Intermediate adduct | Potassium tert-butoxide, THF, Toluene | -5°C to 0°C, 1 h | Cyclized intermediate | - |

| 3 | Cyclized intermediate | Water, 6N HCl (aq) | Reflux, 1.5 h, then room temp overnight | 4-Benzyl-morpholine-2-carboxylic acid hydrochloride | 61% |

This method demonstrates an effective strategy for constructing a C-2 substituted morpholine ring, where the benzyl group from the starting material becomes the N-substituent of the final heterocyclic product.

Furthermore, N-benzylethanolamine has been utilized in scalable, green synthetic approaches to morpholine derivatives. For instance, the addition of a suitable electrophile to N-benzylethanolamine, followed by cyclization, has been demonstrated on a multi-mole scale with high efficiency. One such process involves the reaction of N-benzylethanolamine to form an intermediate that is subsequently cyclized to the corresponding morpholine, achieving a high yield. This underscores the industrial and pharmaceutical relevance of N-benzylethanolamine as a key building block for this important class of heterocycles.

The general strategy for morpholine ring formation from N-benzylethanolamine often involves the introduction of a two-carbon unit that can react with both the nitrogen and oxygen atoms of the parent molecule. This can be achieved through various chemical transformations, solidifying the role of N-benzylethanolamine as a versatile starting material in the synthesis of complex morpholine-containing structures.

Applications in Organic Synthesis and Catalysis

N-Benzylethanolamine as a Building Block in Complex Molecule Synthesis

The presence of two reactive sites on the N-Benzylethanolamine scaffold makes it a useful intermediate for constructing larger, more complex chemical structures, including pharmacologically active agents and specialized polymers.

N-Benzylethanolamine serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com Its structure is incorporated into molecules designed to interact with biological targets, leading to therapeutic effects.

Detailed research findings have highlighted its role in the following areas:

Calcitonin Gene-Related Peptide (CGRP) Antagonists: The compound is utilized in the synthesis of imidazole-based molecules that act as potent antagonists for the CGRP receptor, a target for migraine treatments. chemicalbook.com

Histone Deacetylase (HDAC) Inhibitors: It is used to prepare benzofused hydroxamic acids, which are important fragments for creating HDAC inhibitors, a class of drugs investigated for cancer therapy. chemicalbook.com

Radiopharmaceuticals: N-Benzylethanolamine is a precursor for N-benzylethanolammonium (BEA) salts, which function as essential buffer agents in the synthesis of radiolabeled compounds. mdpi.comnih.gov Specifically, they are used in ⁶⁸Ga- and Al¹⁸F-labeling reactions to produce peptides and chelating agents for Positron Emission Tomography (PET), a key technology in nuclear medicine for visualizing malignancies. nih.govresearchgate.net

Table 1: N-Benzylethanolamine as a Precursor in Pharmaceutical Synthesis

| Drug Class/Application | Specific Role of N-Benzylethanolamine | Resulting Compound Type | Reference |

| CGRP Antagonists | Building block for the core structure | Imidazoles | chemicalbook.com |

| HDAC Inhibitors | Used to synthesize key molecular fragments | Benzofused hydroxamic acids | chemicalbook.com |

| Radiopharmaceuticals | Precursor to N-benzylethanolammonium buffers | ⁶⁸Ga- and Al¹⁸F-labeled peptides | mdpi.comnih.gov |

The dual functionality of N-Benzylethanolamine makes it a promising candidate monomer for the synthesis of specialty polymers and other fine chemicals. xdbiochems.com The amine and hydroxyl groups can react through various polymerization mechanisms, such as step-growth polymerization (including polyaddition and polycondensation), to form a range of high-performance materials like polyamides, polyesters, and polyurethanes. mdpi.com

While large-scale commercial polymers based exclusively on N-Benzylethanolamine are not widely documented, its structure is ideal for creating functional polymers where specific properties are required. xdbiochems.comvdoc.pub Its role is analogous to other biobased building blocks, such as vanillin, which can be chemically modified to produce a variety of monomers for different polymer applications, including epoxies and polyurethanes. rsc.org The incorporation of the N-benzyl group can impart specific thermal and mechanical properties to the resulting polymer backbone.

Catalytic Roles and Mechanisms of N-Benzylethanolamine-Derived Species

Derivatives of N-Benzylethanolamine, particularly ionic liquids, have demonstrated significant utility in mediating chemical reactions, often within the framework of green chemistry.

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued as designer solvents and catalysts. nih.gov N-Benzylethanolamine can be readily converted into a class of protic ionic liquids or molten salts by reacting it with various carboxylic acids. mdpi.com

A series of N-benzylethanolammonium (BEA) salts have been synthesized and characterized. mdpi.comresearchgate.net The synthesis involves a straightforward acid-base reaction between N-Benzylethanolamine and a selected carboxylic acid, such as benzoic acid, succinic acid, or salicylic (B10762653) acid. mdpi.com These BEA salts have proven to be highly effective as self-buffering agents in the synthesis of radiopharmaceuticals, a critical application in nuclear medicine. nih.gov For instance, research has shown that BEA succinate (B1194679) provides high efficiency in ⁶⁸Ga-radiolabeling reactions, while BEA salts of salicylic acid and 1-hydroxy-2-naphthoic acid are particularly effective buffers for Al¹⁸F-radiolabeling processes. mdpi.com

Table 2: Synthesis of N-benzylethanolammonium (BEA) Salts

| N-Benzylethanolamine Reactant | Carboxylic Acid Reactant | Resulting BEA Salt | Yield | Reference |

| N-Benzylethanolamine | Benzoic Acid | BEA benzoate | 87% | mdpi.com |

| N-Benzylethanolamine | Succinic Acid | BEA succinate | - | mdpi.com |

| N-Benzylethanolamine | Salicylic Acid | BEA salicylate | - | mdpi.com |

| N-Benzylethanolamine | Oxalic Acid | BEA oxalate | - | mdpi.comresearchgate.net |

The application of N-Benzylethanolamine-derived ionic liquids aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com

The use of these ILs embodies several key green chemistry principles:

Safer Solvents and Auxiliaries: Ionic liquids are often considered "green" solvents because they exhibit negligible vapor pressure, low flammability, and high thermal stability. mdpi.com This significantly reduces the risk of air pollution from volatile organic compounds (VOCs) and improves process safety. mdpi.comnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, which enhances reaction efficiency and minimizes waste. jddhs.com The BEA salts function as highly effective catalytic buffer systems, facilitating radiolabeling reactions efficiently. mdpi.comjddhs.com

Waste Prevention: One of the primary goals of green chemistry is to prevent waste generation rather than treating it after it has been created. jddhs.com The potential for ionic liquids to be recycled and reused can dramatically decrease the total amount of waste produced in a chemical process, improving metrics like the Environmental factor (E-factor) and Process Mass Intensity (PMI). mdpi.comresearchgate.net

Design for Degradation: While not extensively studied for all BEA salts, the principles of green chemistry encourage the design of molecules that break down into non-toxic substances after their use. jddhs.com The inherent structure of BEA salts, derived from an amine, an alcohol, and a carboxylic acid, offers pathways for biodegradation.

The development and application of N-Benzylethanolamine-based ionic liquids in catalysis and synthesis represent a move towards more sustainable and environmentally benign chemical methodologies. nih.govnih.gov

Role in Medicinal and Pharmaceutical Chemistry

Development of Pharmacologically Active Compounds from N-Benzylethanolamine

The N-benzyl and ethanolamine (B43304) moieties are present in numerous biologically active compounds. However, establishing a direct synthetic lineage from N-Benzylethanolamine for many of these classes of compounds is not consistently supported by available scientific literature.

Calcitonin Gene-Related Peptide (CGRP) receptor antagonists are a significant class of drugs, particularly for the treatment of migraine. semanticscholar.org Research into high-affinity antagonists has led to the development of N-terminally modified peptide analogues of CGRP fragments. For instance, analogues such as N-α-benzoyl-h-α-CGRP(8-37) and N-α-benzyl-h-α-CGRP(8-37) have been shown to be high-affinity antagonists of CGRP receptors. While these compounds feature a benzyl (B1604629) group, their synthesis is based on the modification of a peptide chain and a direct synthetic origin from N-Benzylethanolamine is not described in the researched literature.

Histone Deacetylase (HDAC) inhibitors are a focus of anticancer drug development. nih.gov A prominent class of these inhibitors is based on the N-(2-aminophenyl)-benzamide structure, which serves as a zinc-binding group. nih.gov Research has led to the development of novel benzamide (B126) derivatives with potent, nanomolar-level inhibitory activity against specific HDAC isoforms. However, an examination of the synthesis and structure of these advanced benzamide-based and other HDAC inhibitors does not indicate a role for N-Benzylethanolamine as a foundational scaffold or synthetic precursor.

Antagonists of the Dopamine (B1211576) D4 receptor are investigated for their potential in treating psychiatric disorders like schizophrenia, as they may offer a reduced risk of certain side effects compared to broader-spectrum dopamine antagonists. Research in this area has produced compounds such as (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide, which shows high affinity for D4 receptors. Other research focuses on scaffolds like 3- or 4-benzyloxypiperidine. Although these molecules contain benzyl groups, their synthesis pathways start from precursors like (S)-N-(3-pyrrolidinyl)benzamide or hydroxypiperidine derivatives, not N-Benzylethanolamine.

Indole (B1671886) and its derivatives are a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The synthesis of various N-substituted-3-indolyl heterocycles with potential antimicrobial and anti-cancer activities has been reported. These syntheses typically begin with starting materials like N-benzyl-3-acetyl indole. Separately, a series of N-acyl O-indolylalkyl ethanolamines were prepared by introducing indole-3-carboxylic acids into N-acyl ethanolamines to act as plant-growth regulators. While these compounds link an ethanolamine backbone to an indole moiety, their synthesis does not specifically use N-Benzylethanolamine as the starting material.

Applications of N-Benzylethanolamine-Based Ionic Liquids in Radiopharmaceuticals

A well-documented and significant application of N-Benzylethanolamine is in the synthesis of specialized ionic liquids that serve as critical components in the production of radiopharmaceuticals for Positron Emission Tomography (PET).

N-Benzylethanolamine (BEA) is the precursor for a novel class of N-benzylethanolammonium ionic liquids (ILs) with self-buffering capabilities. These compounds are synthesized by reacting N-Benzylethanolamine with various carboxylic acids to produce a series of N-benzylethanolammonium carboxylate salts.

These BEA-based salts have been investigated as highly effective buffer agents for the chelation of metallic radionuclides, specifically in ⁶⁸Ga- and Al¹⁸F-radiolabeling reactions. The formation of radiopharmaceuticals, such as those labeled with Gallium-68 (⁶⁸Ga), requires strict pH control to ensure high radiochemical conversion and purity.

BEA-based ionic liquids have emerged as a promising alternative to conventionally used buffers like HEPES. Research has shown that alkanolammonium ILs can be significantly more efficient than HEPES, particularly under low-temperature (37 °C) radiolabeling conditions. This is a considerable advantage for labeling heat-sensitive biomolecules like proteins, which may degrade at the higher temperatures often required with traditional buffers. Furthermore, unlike HEPES, these alkanolammonium ILs are also effective buffers for Al¹⁸F-radiolabeling reactions.

The synthesized N-benzylethanolammonium compounds have been successfully tested as buffer solutions in the labeling of clinically relevant peptides used for PET imaging of malignancies.

| Application Area | Compound Class | Specific Use | Key Findings & Advantages | Citations |

| Radiopharmaceuticals | N-benzylethanolammonium Ionic Liquids | Buffer agents for radiolabeling reactions | Effective for both ⁶⁸Ga- and Al¹⁸F-radiolabeling; More efficient than HEPES at lower temperatures (37°C); Suitable for heat-sensitive biomolecules. |

Impact on Radiolabeling Efficiency and Stability

The utility of N-Benzylethanolamine and its derivatives extends into the realm of radiopharmaceutical chemistry, particularly in the development of agents for Positron Emission Tomography (PET) imaging. While direct studies detailing the impact of N-Benzylethanolamine itself on radiolabeling efficiency and stability are not extensively documented in publicly available research, its structural motifs are found in precursors for PET imaging agents.

The synthesis of PET imaging ligands often involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C), into a biologically active molecule. For instance, the synthesis of potential PET imaging ligands for the mGluR2 receptor has involved the O-[¹¹C]methylation of precursor molecules. nih.gov The development of novel tetrazole derivatives for use as PET imaging agents has also been a subject of research. google.com The design of such agents frequently relies on modular strategies, where a core scaffold is functionalized to optimize its imaging and pharmacokinetic properties. nih.gov Although not directly implicating N-Benzylethanolamine, its structure represents a versatile scaffold that could potentially be adapted for such modular approaches in developing new PET tracers. The stability of the resulting radiolabeled compound is a critical factor for successful imaging, and the chemical properties of the precursor molecule play a crucial role in this regard.

Broader Pharmaceutical and Biochemical Reagent Applications

Beyond its potential role in radiolabeling, N-Benzylethanolamine serves as a versatile biochemical reagent and a key building block in the synthesis of various pharmaceutical compounds. fishersci.comchemicalbook.com Its applications include its use in the synthesis of imidazoles, which are investigated as potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, a target for migraine therapeutics. fishersci.comchemicalbook.com Furthermore, it is utilized in the preparation of benzofused hydroxamic acids, which are valuable fragments for synthesizing histone deacetylase (HDAC) inhibitors, a class of drugs being explored for cancer therapy. fishersci.comchemicalbook.com

Potential Anti-inflammatory and Analgesic Effects

While direct and extensive studies on the anti-inflammatory and analgesic properties of N-Benzylethanolamine are limited, research on its derivatives and related structures suggests that the N-benzylamine moiety can be a key pharmacophore for these activities.

A study on N-benzyl-N-methyldecan-1-amine (BMDA), a derivative of N-benzylamine, demonstrated significant anti-inflammatory effects. In cellular models, BMDA inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β by blocking key inflammatory signaling pathways like JNK, p38 MAPK, and NF-κB. frontiersin.orgnih.gov In animal models of colitis and rheumatoid arthritis, administration of BMDA and its derivative reduced inflammation and tissue damage. frontiersin.orgnih.gov

Similarly, various other compounds incorporating a benzylamine (B48309) or N-benzyl group have been investigated for their analgesic and anti-inflammatory potential. For example, a series of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides showed promising analgesic activity in thermal pain models, with some conformers being more potent than the established drug meloxicam. mdpi.com Additionally, novel xanthine (B1682287) derivatives with N-benzylamine substitutions have been identified as potent anti-inflammatory agents in both in vitro and in vivo models. nih.gov The table below summarizes the findings for some of these related compounds.

| Compound/Derivative Class | Model System | Observed Effects | Reference |

| N-benzyl-N-methyldecan-1-amine (BMDA) | LPS-stimulated THP-1 cells, Rat model of colitis, Mouse model of rheumatoid arthritis | Inhibition of TNF-α and IL-1β production; reduced severity of colitis and arthritis. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides | Rat tail-flick test | Significant analgesic activity, with some conformers exceeding the potency of meloxicam. mdpi.com | mdpi.com |

| 8-Benzylaminoxanthines | Carrageenan- and formalin-induced inflammation in mice | Potent anti-inflammatory activity. nih.gov | nih.gov |

| N-Benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides | Acetic acid-induced writhing in mice | Analgesic effect exceeding that of diclofenac (B195802). nuph.edu.ua | nuph.edu.ua |

| 3-(1-Indolinyl)benzylamines | Phenylquinone writhing and tail-flick assays in mice | Active as an analgesic. nih.gov | nih.gov |

These studies collectively suggest that the N-benzyl group is a valuable component in the design of novel anti-inflammatory and analgesic agents.

Intermolecular Interactions with Biomolecules

The specific intermolecular interactions of N-Benzylethanolamine with biomolecules such as proteins and nucleic acids have not been extensively detailed in available research. However, understanding such interactions is fundamental in pharmacology. The way a small molecule binds to a biological target, such as an enzyme or a receptor, dictates its therapeutic effect. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The structure of N-Benzylethanolamine, with its aromatic ring, hydroxyl group, and secondary amine, provides multiple points for potential interactions with biological macromolecules.

General studies on the interactions of small molecules with biomolecules highlight the importance of these forces in drug design and delivery. For instance, the adsorption of molecules onto the surface of nanomaterials for drug delivery is governed by such interactions. nih.gov Similarly, the binding of ligands to protein active sites is a highly specific process driven by a combination of these intermolecular forces. While specific data for N-Benzylethanolamine is not available, its structural features suggest it could participate in various non-covalent interactions with biological targets.

Impurity Reference Standard in Pharmaceutical Production (e.g., Aprepitant Impurities)

In the synthesis of pharmaceutical drugs, various impurities can arise from starting materials, intermediates, or side reactions. Regulatory bodies require that these impurities be identified and controlled to ensure the safety and efficacy of the final drug product. N-Benzylethanolamine is a known precursor in the synthesis of certain pharmaceutical intermediates.

Specifically, in the production of the antiemetic drug Aprepitant, N-Benzylethanolamine is used in a synthetic route to prepare an N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one intermediate. As a starting material, residual N-Benzylethanolamine or its reaction byproducts could potentially be carried through the synthetic process and be present as impurities in the final active pharmaceutical ingredient (API).

Therefore, N-Benzylethanolamine can serve as a crucial impurity reference standard in the quality control of Aprepitant manufacturing. Pharmaceutical companies can use a well-characterized standard of N-Benzylethanolamine to develop and validate analytical methods (like HPLC) to detect and quantify its presence in the drug substance. This ensures that the levels of this potential impurity are below the acceptable limits set by regulatory authorities. The use of such reference standards is a critical component of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Environmental Applications and Remediation Technologies

N-Benzylethanolamine-Based Ionic Liquids in Wastewater Treatment

The application of ionic liquids (ILs) derived from N-Benzylethanolamine in liquid-liquid extraction (LLE) presents a sustainable and effective alternative for removing contaminants from wastewater. whiterose.ac.ukresearchgate.net These ILs are noted for their tunable physicochemical properties and low volatility, which streamlines experimental setups, reduces energy consumption, and allows for recyclability. whiterose.ac.ukresearchgate.net

Pharmaceuticals are a class of emerging micropollutants that are challenging to remove from water sources. Recent research has focused on the design of N-benzylethanolamine-based hydrophobic ionic liquids specifically for the extractive removal of high-priority pharmaceutical micropollutants, such as the non-steroidal anti-inflammatory drug, Diclofenac (B195802) Sodium. researchgate.netthieme-connect.com

Studies have demonstrated that these specialized ionic liquids are highly effective. For instance, four novel N-benzylethanolamine-based ILs were designed and tested for the extraction of Diclofenac Sodium from water samples. thieme-connect.com The findings indicated a high extraction efficiency, with some systems achieving approximately 80% removal of the drug, even at very low concentrations of the ionic liquid. researchgate.net The efficiency of these systems highlights their potential for treating industrial effluents contaminated with pharmaceutical residues. whiterose.ac.uk

| Ionic Liquid System | Target Pollutant | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| N-Benzylethanolamine-based Hydrophobic ILs | Diclofenac Sodium | ~80% | researchgate.net |

| Mono- and Di-Cationic ILs (General) | Diclofenac Sodium | Appreciable | researchgate.net |

To ensure the economic viability and sustainability of using N-benzylethanolamine-based ILs, research has been directed towards optimizing the extraction process and ensuring the reusability of the solvent. thieme-connect.com Key parameters that are often adjusted to maximize extraction efficiency include the pH of the aqueous solution, the volume of the ionic liquid, and the duration of the extraction and centrifugation processes. thieme-connect.comnih.gov

The reusability of the most efficient N-benzylethanolamine-based ionic liquids has been assessed, which is a critical factor for industrial-scale applications. thieme-connect.com After the extraction process, the pollutant can be removed from the IL-rich phase, allowing the ionic liquid to be regenerated and used in subsequent extraction cycles. researchgate.net This circular process design is crucial for the long-term sustainability and cost-effectiveness of the wastewater treatment method. thieme-connect.com

| Parameter | Purpose | Reference |

|---|---|---|

| Ionic Liquid Type and Volume | To maximize contact and solubilization of the pollutant. | thieme-connect.comnih.gov |

| pH of Aqueous Solution | To optimize the chemical state of the pollutant for extraction. | researchgate.net |

| Extraction and Centrifugation Time | To ensure equilibrium is reached for maximum removal. | nih.gov |

| Ionic Strength | To influence the partitioning of the pollutant between phases. | researchgate.net |

The high efficiency of N-benzylethanolamine-based ionic liquids in extracting pollutants like Diclofenac Sodium is attributed to a combination of intermolecular forces. Computational and experimental analyses, including FT-IR spectroscopy, have been used to elucidate the primary driving factors of the extraction process. thieme-connect.com

The key mechanisms involved are:

Hydrophobicity : The hydrophobic nature of the designed ILs is a significant factor, driving the transfer of the hydrophobic pollutant from the aqueous phase to the IL phase. thieme-connect.com

Hydrogen Bonding : The ethanolamine (B43304) moiety of the N-benzylethanolamine cation can act as a hydrogen bond donor, forming hydrogen bonds with the functional groups of the pollutant molecule. thieme-connect.com

π-π Interactions : The presence of the benzyl (B1604629) group in the IL's cation allows for π-π stacking interactions with the aromatic rings present in the structure of Diclofenac Sodium. thieme-connect.com

These synergistic interactions between the ionic liquid and the pollutant molecule are what facilitate the precise and efficient removal from wastewater. thieme-connect.com

Carbon Capture Technologies Utilizing N-Benzylethanolamine Solutions

N-Benzylethanolamine is also a promising candidate for post-combustion CO₂ capture, an essential technology for mitigating greenhouse gas emissions. Its use as a solvent-free, single-component absorbent offers potential advantages over traditional aqueous amine solutions. nih.gov

The vapor-liquid equilibrium (VLE) is a critical thermodynamic property for designing and simulating CO₂ absorption processes. polimi.it For N-benzylethanolamine, studies have shown that as a neat secondary amine, it reacts directly with CO₂ at temperatures between 50-60 °C and ambient pressure. nih.gov This reaction yields liquid carbonated species, primarily amine carbamates and protonated amines, which were identified through ¹³C NMR analysis. nih.gov

The reaction stoichiometry indicates a theoretical CO₂ capture capacity of 0.50 moles of CO₂ per mole of amine. nih.gov This is a fundamental aspect of the vapor-liquid equilibrium, as it defines the maximum chemical loading of the solvent. While detailed VLE diagrams for the N-benzylethanolamine-CO₂ system across wide pressure and temperature ranges are not extensively available, the understanding of the chemical reaction equilibria is crucial for developing thermodynamic models needed for process design. nih.govcore.ac.uk

The performance of N-benzylethanolamine as a CO₂ absorbent has been compared with other common alkanolamines, such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA). nih.govresearchgate.net In batch experiments investigating the efficiency and rate of CO₂ capture from a gas stream containing 15% and 40% CO₂ in air, solvent-free N-benzylethanolamine demonstrated a high capture efficiency, exceeding 90% under certain conditions. nih.gov

When compared to the industry standard, 30 wt% aqueous MEA, under the same operational conditions, solvent-free alkanolamines like N-benzylethanolamine present potential advantages. nih.gov These include eliminating the large energy penalty associated with heating the water in aqueous solutions during solvent regeneration. The theoretical loading capacity of secondary amines like N-benzylethanolamine (0.5 mol CO₂/mol amine) is a key parameter in these comparisons. nih.govaidic.it

| Amine | Amine Type | Theoretical CO₂ Loading Capacity (mol CO₂/mol amine) | Reference |

|---|---|---|---|

| Monoethanolamine (MEA) | Primary | 0.5 | aidic.it |

| Diethanolamine (DEA) | Secondary | 0.5 | aidic.it |

| N-Benzylethanolamine | Secondary | 0.5 | nih.gov |

| Methyldiethanolamine (MDEA) | Tertiary | 1.0 | aidic.it |

Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Benzylethanolamine |

| Diclofenac Sodium |

| Carbon Dioxide |

| Monoethanolamine (MEA) |

| Diethanolamine (DEA) |

| Methyldiethanolamine (MDEA) |

| Ciprofloxacin |

| Hexafluorophosphate (B91526) |

| Tetrafluoroborate (B81430) |

| Triclosan |

| Triclocarban |

| Hexabromocyclododecane (HBCD) |

Analytical Chemistry Methodologies Involving N Benzylethanolamine

Spectroscopic Characterization of N-Benzylethanolamine and its Derivatives

Spectroscopy is a fundamental tool for elucidating the structure and properties of chemical compounds. N-Benzylethanolamine and its derivatives are characterized using several key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In the proton NMR spectrum of N-Benzylethanolamine, distinct signals correspond to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the methylene (B1212753) groups (-CH2-) adjacent to the nitrogen, oxygen, and phenyl groups, as well as the amine and hydroxyl protons, give characteristic signals that confirm the compound's structure. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the phenyl group resonate in the aromatic region of the spectrum, while the aliphatic carbons of the ethanolamine (B43304) backbone appear at higher field. chemicalbook.com

Table 1: NMR Spectroscopic Data for N-Benzylethanolamine

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | 139.5 | Aromatic C (quaternary) |

| ¹³C | 128.6 | Aromatic CH |

| ¹³C | 128.5 | Aromatic CH |

| ¹³C | 127.5 | Aromatic CH |

| ¹³C | 60.0 - 61.0 | -CH₂-OH |

| ¹³C | 52.0 - 54.0 | -CH₂-N |

| ¹H | 7.2 - 7.4 (m) | Aromatic H |

| ¹H | 3.8 (s) | -CH₂-Ph |

| ¹H | 3.7 (t) | -CH₂-OH |

| ¹H | 2.8 (t) | -CH₂-N |

| ¹H | 2.5 (br s) | -OH, -NH |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comchemicalbook.comrsc.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of N-Benzylethanolamine shows characteristic absorption bands: a broad band for the O-H stretch of the alcohol group, another for the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic parts, and C-N and C-O stretching vibrations. chemicalbook.comnih.gov

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. The electron ionization (EI) mass spectrum of N-Benzylethanolamine shows a molecular ion peak [M]+ corresponding to its molecular weight (151.21 g/mol ). nih.govbmrb.io Key fragments observed in the mass spectrum result from the cleavage of bonds within the molecule, such as the loss of a hydroxyl group or cleavage of the C-C bond in the ethanolamine chain. A prominent peak is often observed at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺). bmrb.io

Table 2: Significant Mass Spectrometry Peaks for N-Benzylethanolamine

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 151 | Molecular Ion [M]⁺ |

| 120 | [M - CH₂OH]⁺ |

| 106 | [M - CH₂CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns can vary based on the ionization method and energy. bmrb.io

Chromatographic Techniques for Separation and Analysis

The separation and quantitative analysis of N-Benzylethanolamine in various matrices are predominantly achieved through chromatographic methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most employed techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation. The polar nature and relatively low molecular weight of N-Benzylethanolamine can present challenges in its direct analysis, sometimes necessitating derivatization to improve its chromatographic behavior, particularly in complex samples.

Gas chromatography is frequently utilized for purity assessment during the synthesis of N-Benzylethanolamine. guidechem.com For instance, the progress of the reaction between ethanolamine and benzyl chloride can be monitored using GC, with the reaction proceeding until the benzyl chloride content is below a specified threshold, such as 0.5%. guidechem.com The purity of the final N-Benzylethanolamine product is also determined by GC, with reported purities reaching as high as 99.2%. guidechem.com

In situations where N-Benzylethanolamine is present at low concentrations or in complex matrices, derivatization can significantly enhance its detection by GC-MS. osti.gov Benzylation of the hydroxyl group to form O-benzyl-N,N-disubstituted ethanolamines, for example, results in derivatives with higher molecular weights and longer retention times. This modification leads to sharper chromatographic peaks and moves the analyte to a region of the chromatogram with fewer interferences, facilitating easier identification and quantification. osti.gov For instance, the benzylated derivative of N,N-diisopropylethanolamine, a related compound, shows a significantly longer retention time compared to its underivatized form, effectively separating it from interfering signals. osti.gov

The purification of N-Benzylethanolamine and its derivatives can be accomplished using flash column chromatography. osti.gov Silica gel is a common stationary phase for this purpose, with a mobile phase gradient, such as dichloromethane (B109758) and methanol (B129727), used to elute the compound of interest. osti.gov

While specific HPLC methods for the direct analysis of N-Benzylethanolamine are not extensively detailed in the reviewed literature, methods for structurally similar compounds provide insight into potential analytical approaches. For related compounds like benzyl alcohol, benzylamine (B48309), and benzyl chloride, reversed-phase HPLC is a common technique. helixchrom.comsielc.comjocpr.com These methods typically employ C8 or C18 stationary phases with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer. jocpr.comscirp.org Detection is commonly performed using a UV detector at wavelengths around 210-220 nm. sielc.comjocpr.com

Furthermore, derivatives of related benzyl phenethanolamines have been used to create chiral stationary phases for the enantiomeric separation of pesticides by LC-MS/MS, demonstrating the utility of these structures in advanced chromatographic applications. nih.gov

Detailed Research Findings

The following tables summarize the chromatographic conditions reported in the literature for the analysis of N-Benzylethanolamine and related compounds.

Table 1: Gas Chromatography (GC) Parameters for N-Benzylethanolamine Analysis

| Parameter | Value/Description | Application | Reference |

|---|---|---|---|

| Purity Analysis | GC purity of 96.8% | Monitoring synthesis reaction | guidechem.com |

| Purity Analysis | GC purity of 99.2% | Final product quality control | guidechem.com |

| Derivatization for GC-MS | Benzylation to improve GC-MS profile | Analysis in complex matrices | osti.gov |

| GC-MS Retention Time (Derivative) | O-benzyl-N,N-diisopropylethanolamine: t = 20.9 min | Separation from interferences | osti.gov |

Table 2: Flash Column Chromatography for Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel | osti.gov |

| Mobile Phase | Dichloromethane (DCM) → 2:8 Methanol/DCM | osti.gov |

| Application | Purification of benzylated ethanolamine standards | osti.gov |

Table 3: Exemplary HPLC Conditions for Structurally Related Compounds

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Benzylamine | Primesep A (4.6 x 150 mm, 5 µm) | Water, Acetonitrile, and Sulfuric acid | UV at 210 nm | sielc.com |

| Benzyl alcohol | Phenomenex Luna C8 (150 x 4.6 mm, 3 µm) | Gradient of DI water and Acetonitrile | UV at 254 nm | scirp.org |

| Benzyl chloride | Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm) | 10mm Ammonium acetate (B1210297) (pH 5.5) | UV at 220 nm | jocpr.com |

Computational Chemistry and Theoretical Investigations of N Benzylethanolamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. For N-Benzylethanolamine and its derivatives, these calculations have been particularly insightful, especially in the context of their application in forming ionic liquids.

Density Functional Theory (DFT) has been employed to study the structure of novel hydrophobic ionic liquids (ILs) based on N-Benzylethanolamine. These ILs are designed for specific applications, such as the extractive removal of pharmaceutical micropollutants from wastewater. nih.govnih.gov In one such study, four new ionic liquids were synthesized using N-Benzylethanolamine as a core structure. DFT calculations were crucial for optimizing the molecular geometries of these ionic liquids, providing a foundational understanding of their three-dimensional structure, which influences their physical and chemical properties. nih.gov The structural optimization via DFT helps in rationally designing ILs with desired characteristics for targeted applications. nih.govnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the N-Benzylethanolamine-based ionic liquids, structural optimizations and electronic property calculations were performed using the popular Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. nih.govnih.gov This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

The functional was paired with the 6-311++G(d,p) basis set. nih.govnih.gov This is a triple-split valence basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak, long-range interactions, as well as polarization functions (d,p) on heavy and hydrogen atoms to account for the non-uniform distortion of electron clouds in molecules. The selection of this robust basis set is essential for obtaining reliable geometries and electronic properties for complex systems like ionic liquids. nih.govnih.gov The calculations were performed using the Gaussian 16 suite of programs. nih.govnih.gov

Table 1: Computational Methods Used in DFT Studies of N-Benzylethanolamine-Based Ionic Liquids

| Parameter | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP | To approximate the exchange-correlation energy in the DFT calculation. | nih.gov, nih.gov |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals used to build the molecular orbitals. | nih.gov, nih.gov |

| Software | Gaussian 16 | To perform the quantum chemical calculations. | nih.gov, nih.gov |

To understand the behavior of N-Benzylethanolamine-based ionic liquids in a solution, particularly for applications like liquid-liquid extraction, solvation models are employed. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that calculates the interaction between a solute and a solvent by representing the solvent as a continuous dielectric medium. nih.govrsc.org

In the study of N-Benzylethanolamine-based ILs for the extraction of diclofenac (B195802) sodium from water, the IEFPCM model was used to explore the interactions between the ionic liquids and the aqueous medium. nih.govnih.gov This approach allows for the calculation of solvation energies and helps in predicting the partitioning behavior of the ILs and the target pollutants between the aqueous and organic phases, which is critical for designing an effective extraction process. nih.gov

Thermochemical Studies

Thermochemical studies, both experimental and computational, are vital for determining the energetic properties of molecules, such as their enthalpies of formation. This information is key to understanding their stability and reactivity.

While specific ab initio thermochemical studies for N-Benzylethanolamine were not found, extensive research has been conducted on closely related N-benzyl analogs, such as N-benzylalanines. These studies provide a framework for how the enthalpy of formation of N-Benzylethanolamine could be determined computationally. High-level ab initio methods are used to calculate the gas-phase standard molar enthalpy of formation (ΔfH°(g)). nih.gov

For instance, in the study of N-benzyl-β-alanine, the G3(MP2)//B3LYP composite method was used. This involves geometry optimization at the B3LYP level of theory, followed by a series of higher-level single-point energy calculations to approximate the energy at a much higher level of theory, providing very accurate thermochemical data. nih.gov The calculated enthalpy of formation for N-benzyl-β-alanine was found to be -303.7 kJ·mol⁻¹, which showed excellent agreement with the experimentally determined value of -(298.8 ± 4.8) kJ·mol⁻¹. nih.gov A similar approach could be applied to N-Benzylethanolamine to accurately predict its enthalpy of formation.

Table 2: Comparison of Experimental and Calculated Enthalpy of Formation for an N-Benzyl Analog

| Compound | Method | Gas-Phase Enthalpy of Formation (ΔfH°) at 298.15 K | Reference |

|---|---|---|---|

| N-benzyl-β-alanine | Experimental (Calorimetry) | -(298.8 ± 4.8) kJ·mol⁻¹ | nih.gov |

| N-benzyl-β-alanine | Computational (G3(MP2)//B3LYP) | -303.7 kJ·mol⁻¹ | nih.gov |

| N-benzyl-α-alanine | Computational (G3(MP2)//B3LYP) | -310.7 kJ·mol⁻¹ | nih.gov |

These results for N-benzylalanine isomers also highlight the ability of computational methods to discern subtle differences in stability, showing the α-branched amino acid to be more stable than the linear β-amino acid. nih.gov

Prediction of Drug-Likeness Features (ADME Analysis)

In modern drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to avoid late-stage clinical failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict these features, offering insights into the drug-likeness of a molecule like N-Benzylethanolamine. ijsdr.orgnih.gov These predictive models utilize the chemical structure of a compound to forecast its pharmacokinetic profile. nih.goveijppr.com

The drug-likeness of N-Benzylethanolamine can be evaluated using a variety of computational models that predict key physicochemical and pharmacokinetic parameters. These models often rely on rules such as Lipinski's "rule of five," which suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov

Key ADME-related properties for N-Benzylethanolamine are predicted using computational tools like SwissADME and pkCSM, which employ a combination of fragment-based methods, topological descriptors, and machine learning algorithms. nih.govnih.gov These predictions help to build a comprehensive profile of the molecule's likely behavior in a biological system. mdpi.com

Physicochemical Properties: These fundamental properties, including molecular weight, lipophilicity (log P), and water solubility (log S), are primary determinants of a drug's absorption and distribution. xisdxjxsu.asiapg.edu.pl The topological polar surface area (TPSA) is another crucial descriptor that correlates with passive molecular transport through membranes. eijppr.com

Pharmacokinetics: This area of prediction includes how the body processes the compound. Key considerations are gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. nih.govhumanjournals.com For instance, inhibition of CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is a common reason for drug-drug interactions. mdpi.com The BOILED-Egg model, an intuitive graphical method, can predict both passive human intestinal absorption and brain penetration. swissadme.ch

The predicted ADME properties for N-Benzylethanolamine are summarized in the table below. These values are derived from established computational models and provide a preliminary assessment of its drug-like characteristics.

Table 1: Predicted ADME Properties of N-Benzylethanolamine

| Property Class | Parameter | Predicted Value | Significance in Drug-Likeness |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 151.21 g/mol chemicalbook.com | Conforms to Lipinski's rule (<500), favoring good absorption. |

| Lipophilicity (Consensus Log P o/w) | 1.20 - 1.50 | Within the optimal range for oral bioavailability (<5). nih.gov | |

| Water Solubility (Log S) | -1.0 to -2.0 | Indicates moderate to good aqueous solubility. nih.gov | |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good cell membrane permeability. | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | High probability of being well-absorbed from the gut. xisdxjxsu.asia |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB, relevant for CNS-acting drugs. swissadme.chnih.gov | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which can improve bioavailability. swissadme.ch | |

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this enzyme. mdpi.com | |

| CYP2C9 Inhibitor | No | Low potential for drug interactions via this enzyme. mdpi.com | |

| CYP2C19 Inhibitor | No | Low potential for drug interactions via this enzyme. mdpi.com | |

| CYP2D6 Inhibitor | Yes | Potential for interactions with drugs metabolized by this enzyme. mdpi.com | |

| CYP3A4 Inhibitor | No | Low potential for drug interactions via this enzyme. mdpi.com | |

| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of being an orally active drug candidate. nih.gov |

| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties. eijppr.com |

Conformational Analysis and Intermolecular Interactions

Theoretical studies on structurally similar molecules, such as benzylamine (B48309), show the existence of multiple stable conformers, primarily distinguished as gauche and anti forms. nih.gov These conformations arise from the rotation of the amino group relative to the phenyl ring. In N-Benzylethanolamine, the presence of the hydroxyl group adds another layer of complexity, influencing the conformational preference through the potential for intramolecular hydrogen bonding. Density Functional Theory (DFT) calculations are often employed to determine the geometries and relative energies of these stable conformations. google.com

The primary intermolecular interactions that govern the behavior of N-Benzylethanolamine in condensed phases are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The hydroxyl (-OH) and the secondary amine (-NH) groups are both excellent hydrogen bond donors and acceptors. This allows N-Benzylethanolamine molecules to form extensive networks of intermolecular hydrogen bonds, significantly influencing properties like boiling point and solubility.

Understanding these interactions is crucial for predicting how the molecule will bind to biological targets, such as protein active sites.

Table 2: Potential Stable Conformers of N-Benzylethanolamine

| Conformer | Dihedral Angle (Cα-C-N-C) | Key Feature | Relative Stability |

|---|---|---|---|

| Anti | ~180° | The benzyl (B1604629) group and the ethanol (B145695) group are on opposite sides. | Generally a low-energy conformation. nih.gov |

| Gauche | ~60° | The benzyl group and the ethanol group are adjacent. | May be stabilized by intramolecular hydrogen bonding between the -OH and the amine nitrogen. nih.gov |

| Eclipsed | ~0° or 120° | Higher energy transition states between stable conformers. | Not populated at equilibrium. |

Integration of Artificial Intelligence and Machine Learning in Predictive Analysis

The convergence of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery by enhancing the speed and accuracy of predictive models. nih.gov Machine learning (ML), a subset of AI, utilizes algorithms to learn from vast datasets and make predictions on new, unseen data without being explicitly programmed. mdpi.com For a compound like N-Benzylethanolamine, AI and ML can be integrated to refine and accelerate the prediction of its chemical and biological properties.

ML models, such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), are increasingly used to build sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models go beyond simple linear regressions, capturing complex, non-linear relationships between a molecule's structure and its activity or properties. swissadme.ch For instance, ML can significantly improve the prediction of ADME properties by training on large databases of compounds with known experimental outcomes.

The application of AI in this context involves several key areas: